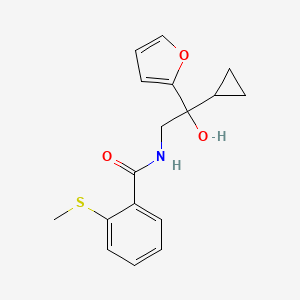

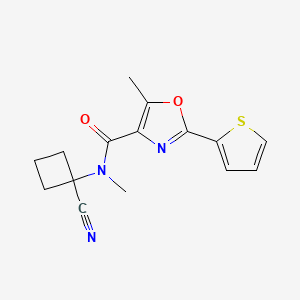

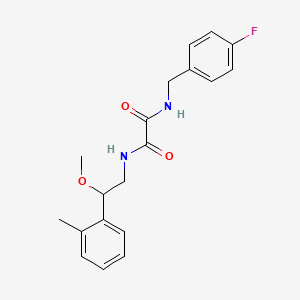

N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide” is a compound that belongs to the thiazole family. Thiazoles are heterocyclic organic compounds that have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are part of many biologically active compounds and have been used in medicinal chemistry and drug discovery research .

Synthesis Analysis

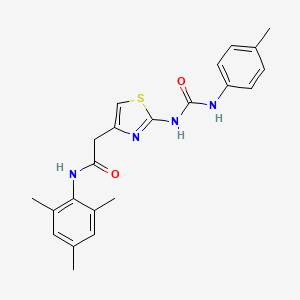

The synthesis of thiazole derivatives has been extensively studied. A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide derivatives have been synthesized and characterized by spectral and analytical studies . These compounds have been prepared and in vitro tested as H3-receptor antagonists .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The majority of N-heterocyclic carbene catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

NHC-Catalyzed Reactions

The compound has been found to play a significant role in N-heterocyclic carbene (NHC) catalyzed reactions . The N-mesityl group in the compound helps to accelerate the formation of the Breslow intermediate, which is a key step in many NHC-catalyzed reactions .

Antioxidant Properties

Thiazole derivatives, such as the compound , have been found to exhibit antioxidant properties . They can help neutralize harmful free radicals in the body, potentially contributing to the prevention of various diseases .

Analgesic and Anti-inflammatory Properties

Thiazole derivatives have also been reported to have analgesic and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions involving pain and inflammation .

Antimicrobial and Antifungal Properties

The compound could potentially be used in the development of antimicrobial and antifungal drugs . Thiazole derivatives have been found to be effective against a variety of microbial and fungal species .

Antiviral Properties

Thiazole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs for the treatment of viral infections .

Antitumor and Cytotoxic Properties

The compound has shown promising results in antitumor and cytotoxic activity . It has demonstrated potent effects on certain types of cancer, including prostate cancer .

Mechanism of Action

Thiazole derivatives have been found to exhibit a variety of physiological roles in the central nervous system (CNS) and peripheral tissues through the four known G protein-coupled receptors, H1, H2, H3, and H4 . They have been used for the treatment of allergic disease and peptic ulcer . The histamine H3 receptor, which was discovered in 1983, mainly located in the CNS, is a presynaptic autoreceptor that modulates the production and the release of histamine from histaminergic neurons .

Future Directions

The development of anticancer drug resistance has significantly restricted the clinical efficacy of the most commonly prescribed anticancer drug . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . Thiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information will be useful for future innovation .

properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S/c1-13-5-7-17(8-6-13)23-21(28)26-22-24-18(12-29-22)11-19(27)25-20-15(3)9-14(2)10-16(20)4/h5-10,12H,11H2,1-4H3,(H,25,27)(H2,23,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBUNZHZAIUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-chloropyrimidine-5-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2643653.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2643655.png)

![(NZ)-N-[3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B2643657.png)

![N-[(1S)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2643660.png)

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-6-chloro-5-cyanopyridine-2-carboxamide](/img/structure/B2643662.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2643665.png)